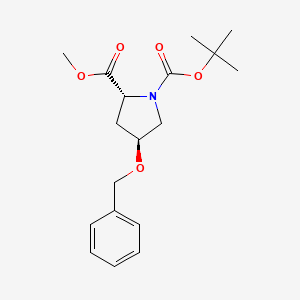

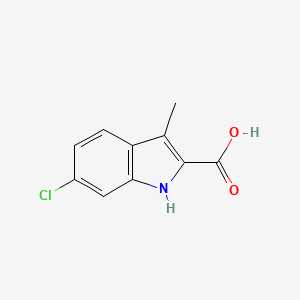

![molecular formula C23H18ClN3O2S B2878444 N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide CAS No. 2034222-33-6](/img/structure/B2878444.png)

N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

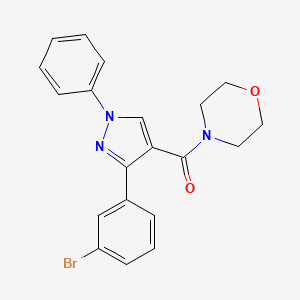

“N-([2,3’-bipyridin]-5-ylmethyl)-4’-chloro-[1,1’-biphenyl]-3-sulfonamide” is a complex organic compound. It likely contains elements of bipyridine and biphenyl groups, which are common structures in organic chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out . Bipyridine and biphenyl moieties can participate in various chemical reactions, but without specific details or resources, it’s difficult to provide a comprehensive reactions analysis .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

This compound serves as an excellent ligand due to its bipyridine moiety, which can coordinate with various metal ions. This coordination is crucial in forming complex structures that are fundamental in the development of new materials and catalysis processes. The bipyridine ligands are known for their ability to form stable complexes with transition metals, which are used in a wide range of applications, from molecular electronics to photovoltaics .

Catalysis

The sulfonamide group of this compound can act as a leaving group or a directing group in catalytic cycles, particularly in cross-coupling reactions. This property is beneficial in synthesizing complex organic molecules, pharmaceuticals, and agrochemicals. The presence of the chloro-biphenyl moiety can also influence the steric and electronic properties of the catalyst system .

Supramolecular Chemistry

Due to its potential for hydrogen bonding and π-π interactions, this compound can be used to construct supramolecular architectures. These structures are of great interest for creating molecular machines, sensors, and self-assembling materials. The bipyridine units can interact with other molecules through non-covalent interactions, leading to the formation of larger, organized structures .

Photosensitizers

In the field of photodynamic therapy, this compound could be explored as a photosensitizer due to its ability to absorb light and transfer energy or electrons. The bipyridine core can be functionalized to tune its photophysical properties, making it a candidate for use in medical treatments that require light activation .

Electrochemical Applications

The compound’s structure suggests potential applications in electrochemistry, particularly in the development of viologens. Viologens are known for their electrochemical properties, which include the ability to undergo reversible redox reactions. This makes them suitable for use in batteries, electrochromic devices, and as redox mediators .

Biological Activity

Bipyridine derivatives have been studied for their biological activity. This compound, with its specific substituents, may exhibit unique interactions with biological targets, potentially leading to applications in drug discovery and development. Its structure allows for the exploration of its activity as enzyme inhibitors or receptor modulators .

Material Chemistry

The compound’s ability to form stable complexes with metals and its inherent structural rigidity make it a valuable component in material chemistry. It can be used in the synthesis of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials. The electronic properties of the bipyridine and biphenyl units can be exploited to create materials with desired conductivity and luminescence .

Chirality and Enantioseparation

The introduction of chirality through functionalization of the bipyridine unit can lead to applications in asymmetric synthesis and enantioseparation. Chiral bipyridine derivatives can be used as ligands in enantioselective catalysis or as chiral stationary phases in chromatography, aiding in the separation of enantiomers .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and how it’s handled . Standard safety measures should always be taken when handling chemical compounds, including the use of appropriate personal protective equipment and adherence to safe laboratory practices.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2S/c24-21-9-7-18(8-10-21)19-3-1-5-22(13-19)30(28,29)27-15-17-6-11-23(26-14-17)20-4-2-12-25-16-20/h1-14,16,27H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEHKKSBWMZINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878368.png)

![N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide](/img/structure/B2878372.png)

amino]-1-ethanol](/img/structure/B2878374.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878380.png)

![benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2878383.png)